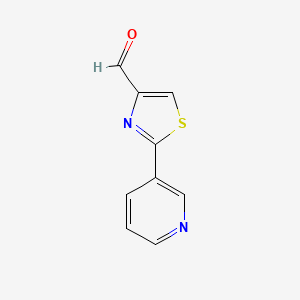

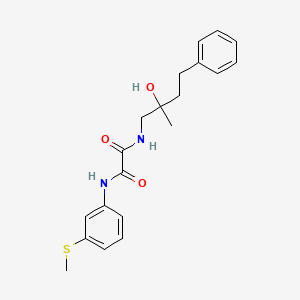

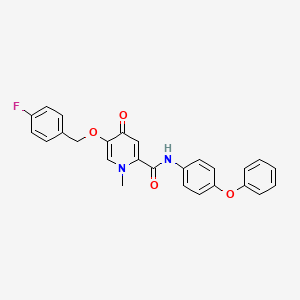

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thiophene ring, like other aromatic systems, could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Discovery and Inhibition Properties

- The compound has been identified as a potent and selective Met kinase inhibitor. It demonstrates significant tumor stasis in certain human gastric carcinoma models after oral administration. This finding is pivotal in the development of targeted cancer therapies (Schroeder et al., 2009).

Protection in Oligoribonucleotide Synthesis

- The compound has been used as a protecting group for 2′-hydroxy functions in rapid oligoribonucleotide synthesis. Its acid lability under mild hydrolytic conditions makes it suitable for this purpose (Reese, Serafinowska, & Zappia, 1986).

Amino-Imino Tautomerism

- Research on amino-imino tautomerism of N-monosubstituted aminothiophenes has shown that compounds like 2-N-methylamino-3-methoxythiophene are in equilibrium with their imino tautomers. This has implications in the synthesis and understanding of such compounds (Brandsma et al., 1998).

Synthesis of Piperidines

- The compound is involved in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. This process is essential in creating specific piperidine structures used in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

N-Nucleophiles in Aminocarbonylation

- The compound has been used as an N-nucleophile in palladium-catalyzed aminocarbonylation, playing a crucial role in creating various organic compounds (Takács et al., 2014).

Selective 5-HT(1B/1D) Antagonists

- Analogues of the compound have been synthesized and evaluated as potent and selective 5-HT(1B/1D) antagonists. This research contributes to the understanding of receptor binding and functional properties in the context of neurological disorders (Liao et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-11-17(23-12-13)18(21)19-14-3-5-15(6-4-14)20-9-7-16(22-2)8-10-20/h3-6,11-12,16H,7-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHICLPZWFTVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)

![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2574567.png)

![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)